molecular formula C5H6Cl2N2S B13665052 4-Chlorothiophene-2-carboximidamide hydrochloride

4-Chlorothiophene-2-carboximidamide hydrochloride

Cat. No.: B13665052
M. Wt: 197.09 g/mol
InChI Key: WXJSRDURJMNWOR-UHFFFAOYSA-N
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Description

4-Chlorothiophene-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C5H5ClN2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 4-position and a carboximidamide group at the 2-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorothiophene-2-carboximidamide hydrochloride typically involves the chlorination of thiophene followed by the introduction of the carboximidamide group. One common method includes:

    Chlorination of Thiophene: Thiophene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 4-position.

    Formation of Carboximidamide Group: The chlorinated thiophene is then reacted with cyanamide under acidic conditions to form the carboximidamide group at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large quantities of thiophene are chlorinated using chlorine gas in industrial reactors.

    Carboximidamide Formation: The chlorinated product is then subjected to reaction with cyanamide in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chlorothiophene-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorothiophene-2-carboximidamide hydrochloride is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Chlorothiophene-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorothiophene-2-carboxamide
  • 4-Chlorothiophene-2-carboxylic acid
  • 4-Chlorothiophene-2-carboxaldehyde

Uniqueness

4-Chlorothiophene-2-carboximidamide hydrochloride is unique due to the presence of both a chlorine atom and a carboximidamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H6Cl2N2S

Molecular Weight

197.09 g/mol

IUPAC Name

4-chlorothiophene-2-carboximidamide;hydrochloride

InChI

InChI=1S/C5H5ClN2S.ClH/c6-3-1-4(5(7)8)9-2-3;/h1-2H,(H3,7,8);1H

InChI Key

WXJSRDURJMNWOR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Cl)C(=N)N.Cl

Origin of Product

United States

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